2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-4-8(5-3-7)9-6-16-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUTZZDIMOSAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, has been adapted to incorporate carboxamide functionalities. For 2-amino-4-(4-methylphenyl)thiophene-3-carboxamide, this approach involves:
-
4-Methylacetophenone as the ketone component.
-
Cyanoacetamide as the nitrile source.
-
Elemental sulfur as the cyclization agent.
Reaction Conditions
| Reagent | Molar Ratio | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Methylacetophenone | 1.0 | Ethanol | Morpholine | Reflux (80°C) | 6 h | 68% |
| Cyanoacetamide | 1.2 | |||||
| Sulfur | 1.5 |
Mechanistic Insights
-
Knoevenagel Condensation : 4-Methylacetophenone reacts with cyanoacetamide to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile’s α-carbon, initiating cyclization.
-
Aromatization : Elimination of hydrogen sulfide (H₂S) yields the thiophene core.
Purification
Crude product is recrystallized from ethanol-acetone (3:1 v/v), achieving >98% purity by HPLC.
Michael Addition-Cyclization Strategy
Synthetic Pathway
This method, inspired by protocols for analogous dihydrothiophenes, involves:
-
Michael Adduct Formation : Reaction of 4-methylbenzaldehyde with cyanothioacetamide in the presence of KOH.
-
Cyclization : Treatment with α-thiocyanatoacetophenone to form the thiophene ring.
Optimized Protocol
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| Michael Addition | 4-Methylbenzaldehyde, KOH | Ethanol, 25°C, 0.5 h | Thioacrylamide |
| Cyclization | α-Thiocyanatoacetophenone | Ethanol, reflux, 2 h | Dihydrothiophene |
| Aromatization | H₂O₂, AcOH | 50°C, 1 h | Target Compound |
Yield Optimization
-
Base Selection : KOH outperforms NaOH due to enhanced solubility of intermediates.
-
Solvent Effects : Ethanol ensures homogeneity, while DMF increases reaction rate but reduces yield by 15%.
Data Table
| Parameter | Value | Impact on Yield |
|---|---|---|
| KOH Concentration | 10% (aq) | Maximizes cyclization |
| Reaction Time | 2 h (reflux) | Balances completion vs. decomposition |
| Post-Treatment | H₂O dilution | Precipitates product |
Palladium-Catalyzed Coupling of Pre-Functionalized Intermediates
Methodology
A modular approach employs Suzuki-Miyaura coupling to introduce the 4-methylphenyl group post-cyclization:
-
Core Synthesis : Prepare 2-amino-4-bromothiophene-3-carboxamide via Gewald reaction.
-
Cross-Coupling : React with 4-methylphenylboronic acid under Pd catalysis.
Reaction Setup
| Component | Quantity | Role |
|---|---|---|
| 4-Bromo-thiophene | 1.0 equiv | Electrophilic partner |
| 4-MePhB(OH)₂ | 1.5 equiv | Nucleophilic partner |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Na₂CO₃ | 2.0 equiv | Base |
| DME/H₂O | 4:1 v/v | Solvent system |
Conditions
-
Temperature: 80°C
-
Time: 12 h under N₂ atmosphere
-
Yield: 72% after column chromatography (silica gel, hexane/EtOAc)
Advantages
-
Regioselectivity : Exclusive C4 functionalization.
-
Scalability : Demonstrated at 100 g scale with consistent yield (70–75%).
Comparative Analysis of Methods
Efficiency Metrics
| Method | Atom Economy | Yield | Purity | Scalability |
|---|---|---|---|---|
| Modified Gewald | 78% | 68% | >98% | Moderate |
| Michael-Cyclization | 85% | 65% | 95% | High |
| Suzuki Coupling | 62% | 72% | 99% | Low |
Critical Observations
-
Michael-Cyclization : Superior atom economy but requires stringent control of thiocyanate intermediates.
-
Suzuki Coupling : Offers precise regiochemistry but involves costly Pd catalysts.
Industrial-Scale Production Considerations
Challenges and Solutions
| Issue | Mitigation Strategy | Outcome |
|---|---|---|
| Exothermic Reactions | Jacketed reactors with cooling loops | Prevents thermal runaway |
| Sulfur Byproducts | Scrubbers with NaOH solution | Reduces H₂S emissions |
| Catalyst Recovery | Pd adsorption on activated carbon | 90% Pd reuse |
Case Study A pilot plant utilizing the Michael-Cyclization method achieved 60% yield at 50 kg scale, with a production cost of $12/g.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring substituted with an amino group and a para-methylphenyl moiety. Its molecular formula is with a molecular weight of approximately 204.29 g/mol. The structure is critical for its reactivity and biological activity, influencing how it interacts with biological systems.
Medicinal Chemistry
Anticancer Activity : Research has shown that 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation. For instance, studies have reported IC50 values indicating potent activity against Hep3B cancer cells, comparable to established anticancer agents.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 5.46 | Inhibition of tubulin polymerization |
| HeLa | 7.20 | Induction of apoptosis |
| HCT-15 | 6.50 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties : The compound has also been studied for its antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity.
Biochemical Applications
Enzyme Inhibition : This compound acts as an enzyme inhibitor, influencing metabolic pathways by interacting with key enzymes. For example, it has shown potential in inhibiting kinases involved in cancer progression.
Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and function. It interacts with transcription factors, altering their activity and potentially leading to therapeutic effects.
Anticancer Research
A study published in December 2022 synthesized several thiophene carboxamide derivatives, including this compound, which were compared to the anticancer drug Combretastatin A-4 (CA-4). The results indicated that the synthesized compounds exhibited similar polar surface areas and biological activities against the Hep3B cell line, suggesting their potential as novel anticancer agents .
Antimicrobial Studies
In another study focused on the antibacterial efficacy of thiophene derivatives, this compound was evaluated for its effectiveness against resistant bacterial strains. The findings highlighted its ability to inhibit bacterial growth significantly, thus underscoring its potential as a therapeutic agent in combating infections .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties might result from disrupting bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-amino-4-(4-methylphenyl)thiophene-3-carboxamide, highlighting variations in substituents, physicochemical properties, and biological activities:
Structural and Functional Insights
Chlorine substitution (e.g., 4-chlorophenyl in ) increases electrophilicity, improving interactions with kinase ATP-binding pockets but may reduce solubility .
Carboxamide vs. Ester Derivatives: Ethyl carboxylate derivatives (e.g., ) are often intermediates; their conversion to carboxamides (via hydrolysis or aminolysis) is critical for optimizing binding affinity .
Biological Activity
2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide is a sulfur-containing heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.30 g/mol. The compound features a thiophene ring substituted with an amino group and a 4-methylphenyl group, which may influence its biological interactions and properties.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains, by disrupting cell wall synthesis and function. For instance, in vitro studies have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) indicating effective potency against these pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In several studies, it has been shown to induce apoptosis in cancer cell lines through various mechanisms, such as the activation of caspase pathways and modulation of cellular signaling pathways involved in cell cycle regulation. For example, research on derivatives similar to this compound has revealed their ability to inhibit tumor growth in xenograft models by targeting angiogenesis and tubulin polymerization pathways .
The biological activity of this compound can be attributed to its interaction with specific biomolecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases involved in signaling pathways that regulate cell proliferation and apoptosis. This inhibition can lead to altered metabolic processes within cells.
- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, influencing their conformation and activity. This binding can disrupt normal cellular functions, providing a mechanism for its antimicrobial and anticancer effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiophene derivatives against multidrug-resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent.
Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer properties of thiophene derivatives, this compound was found to significantly reduce tumor size in mouse models of breast cancer. Flow cytometry analysis revealed that the compound induced apoptosis in cancer cells through caspase activation and increased expression of pro-apoptotic factors .
Data Summary
Q & A
Basic: What are the standard synthetic routes for 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide, and how is purity validated?
The compound is typically synthesized via the Gewald reaction , a multicomponent method combining a ketone (e.g., 4-methylacetophenone), a nitrile (e.g., cyanoacetamide), and elemental sulfur under basic conditions (e.g., morpholine). Reaction optimization involves refluxing in ethanol or DMF to form the thiophene core . Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity validation employs HPLC (C18 column, methanol-water gradient) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .
Basic: Which spectroscopic and analytical techniques are essential for structural elucidation?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., amino at C2, methylphenyl at C4) and carboxamide functionality. Aromatic protons in the 7.2–7.6 ppm range and NH₂ signals at ~5.5 ppm are diagnostic .
- IR Spectroscopy : Stretching frequencies for amide (1640–1680 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) bonds validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 261.08 for C₁₂H₁₂N₂OS) confirm molecular weight .
Intermediate: How is the compound screened for antimicrobial activity in academic research?
Standard protocols involve:
- Broth microdilution assays (CLSI guidelines): Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values determined at 24–48 hours.
- Agar diffusion assays : Zones of inhibition measured post-incubation.
- Fungal assays : Using C. albicans in Sabouraud dextrose broth. Activity is benchmarked against controls like fluconazole .
Advanced: How can substituent effects at the 4-position enhance bioactivity?
Modifying the 4-methylphenyl group to electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 4-cyclohexylphenyl) substituents can improve receptor binding affinity or metabolic stability . For example:
- Fluorine substitution increases lipophilicity and bioavailability (logP optimization) .
- Bulkier groups (e.g., 4-isopropylphenyl) may enhance selectivity for targets like tau aggregates in neurodegenerative studies, as seen in analogous thiophene derivatives .
Structure-activity relationship (SAR) studies require iterative synthesis and molecular docking (e.g., AutoDock Vina) to predict binding modes .
Advanced: What strategies resolve contradictions in bioactivity data across assays?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed via:
- Orthogonal assays : Combining Thioflavin T fluorescence (for tau aggregation inhibition) and filter trap assays to confirm fibril formation .
- ADME-Tox profiling : Assessing solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition to identify pharmacokinetic bottlenecks .
- Dose-response validation : Replicating assays with varying concentrations and controls (e.g., heparin for tau aggregation studies) .
Advanced: How is computational chemistry applied to study its mechanism of action?
- Molecular Dynamics (MD) simulations : Analyze stability of compound-enzyme complexes (e.g., acetylcholinesterase) over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimized derivatives .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and interaction sites .
Intermediate: What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., over-oxidized thiophenes).
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol-water mixtures) to improve scalability .
- Purification : Transition from column chromatography to centrifugal partition chromatography for higher throughput .
Advanced: How is the compound’s neuropharmacological potential evaluated?
- Tau aggregation inhibition : Incubate with 4R tau/heparin, measure fluorescence via Thioflavin T (ex/em 440/490 nm) .
- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assay ; logBB values >0.3 indicate sufficient penetration .
- Neurotoxicity screening : Primary neuron cultures treated with compound (0.1–100 µM), assess viability via MTT assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
